N-BOC-4-(Aminomethyl)-L-phenylalanine
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Overview
Description
N-BOC-4-(Aminomethyl)-L-phenylalanine is a compound that features a tert-butoxycarbonyl (BOC) protecting group attached to the amino group of 4-(aminomethyl)-L-phenylalanine. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of removal under mild acidic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BOC-4-(Aminomethyl)-L-phenylalanine typically involves the protection of the amino group of 4-(aminomethyl)-L-phenylalanine with a BOC group. This can be achieved using di-tert-butyl dicarbonate ((BOC)2O) in the presence of a base such as sodium hydroxide (NaOH) or a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out at room temperature and yields the desired BOC-protected product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient and continuous protection of the amino group, reducing the reaction time and improving the overall yield . The use of solid acid catalysts in these reactors can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-BOC-4-(Aminomethyl)-L-phenylalanine undergoes several types of chemical reactions, including:
Deprotection: The removal of the BOC group under acidic conditions, such as with trifluoroacetic acid (TFA).
Amidation: The formation of amides through reactions with carboxylic acids or acid chlorides.
Substitution: Reactions involving the substitution of the amino group with other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
Amidation: Carboxylic acids or acid chlorides in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Substitution: Various electrophiles in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Deprotection: 4-(Aminomethyl)-L-phenylalanine.
Amidation: Amide derivatives of 4-(aminomethyl)-L-phenylalanine.
Substitution: Substituted derivatives of 4-(aminomethyl)-L-phenylalanine.
Scientific Research Applications
N-BOC-4-(Aminomethyl)-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-BOC-4-(Aminomethyl)-L-phenylalanine primarily involves the protection and deprotection of the amino group. The BOC group provides stability to the amino group, preventing unwanted side reactions during synthesis. Upon deprotection, the free amino group can participate in various chemical reactions, enabling the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
N-BOC-4-(Aminomethyl)benzylamine: Similar in structure but with a benzyl group instead of a phenylalanine moiety.
N-BOC-4-(Aminomethyl)aniline: Features an aniline group instead of a phenylalanine moiety.
Uniqueness
N-BOC-4-(Aminomethyl)-L-phenylalanine is unique due to its incorporation of the L-phenylalanine moiety, which is an essential amino acid. This makes it particularly valuable in peptide synthesis and protein engineering applications, where the incorporation of natural amino acids is crucial .
Properties
IUPAC Name |
3-[4-(aminomethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-4-6-11(9-16)7-5-10/h4-7,12H,8-9,16H2,1-3H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHQPVLBHXDZGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)CN)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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